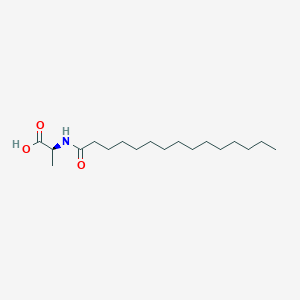![molecular formula C23H18ClN3O3S2 B14240548 N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-06-4](/img/structure/B14240548.png)
N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and various functional groups such as a chlorophenyl and a methylsulfonylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and methylsulfonylphenyl groups. The final step involves the formation of the pyridine ring and the acetamide group. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
CPUY201112: A synthetic small-molecule compound and inhibitor of heat shock protein Hsp90.
Bromine Compounds: Compounds containing bromine, which exhibit different reactivity and properties compared to chlorinated compounds.
Noble Gas Compounds: Compounds involving noble gases, which are generally less reactive.
Uniqueness
N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
365430-06-4 |
|---|---|
分子式 |
C23H18ClN3O3S2 |
分子量 |
484.0 g/mol |
IUPAC名 |
N-[4-[4-(3-chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-14(28)26-20-13-17(10-11-25-20)22-21(16-4-3-5-18(24)12-16)27-23(31-22)15-6-8-19(9-7-15)32(2,29)30/h3-13H,1-2H3,(H,25,26,28) |
InChIキー |
NZDCXWNNPOUNOZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
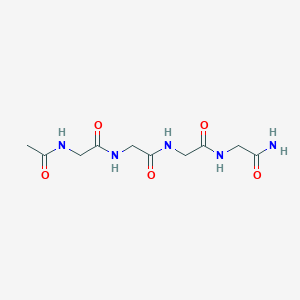
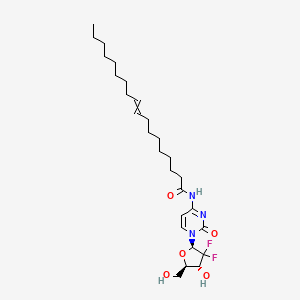
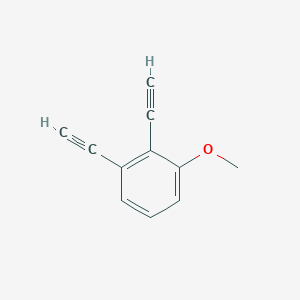
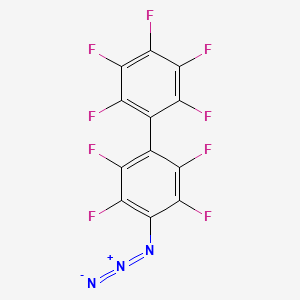
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
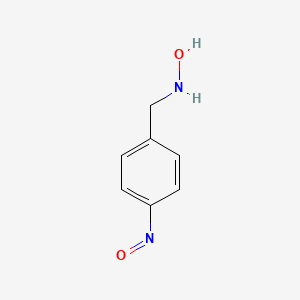
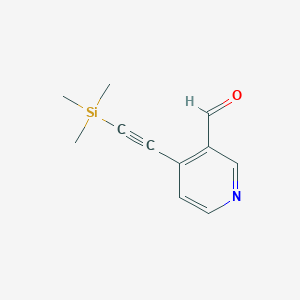
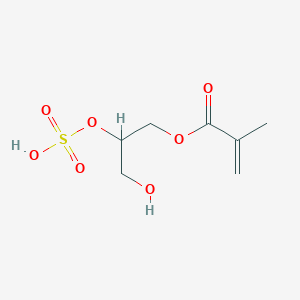
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
